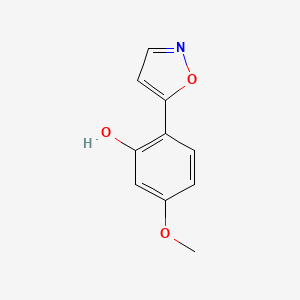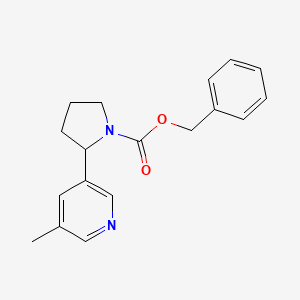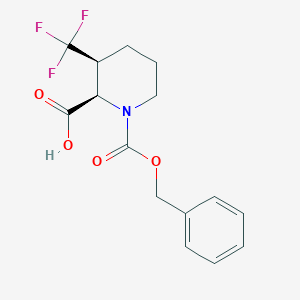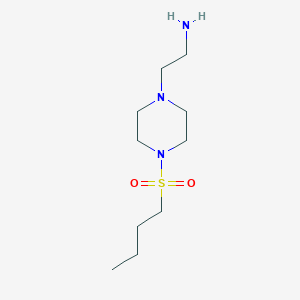![molecular formula C17H26N4O4 B11815655 Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)
Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of tert-butyl groups and carboxylate functionalities. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable compound for developing new synthetic methodologies.
Biology
In biological research, this compound may be explored for its potential interactions with biomolecules. Its nitrogen-rich structure could enable it to form strong hydrogen bonds or coordinate with metal ions, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to interact with biological targets might lead to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound’s unique properties could be harnessed for the development of advanced materials, such as polymers or coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate involves its interaction with specific molecular targets. The compound’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. Additionally, its tricyclic structure may enable it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate
- This compound analogs
Uniqueness
Ditert-butyl 3,4,6,10-tetrazatricyclo[63002,6]undeca-2,4-diene-5,10-dicarboxylate stands out due to its unique tricyclic structure and the presence of multiple nitrogen atoms This combination of features gives it distinct reactivity and stability compared to other similar compounds
Eigenschaften
Molekularformel |
C17H26N4O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate |
InChI |
InChI=1S/C17H26N4O4/c1-16(2,3)24-14(22)13-19-18-12-11-9-20(7-10(11)8-21(12)13)15(23)25-17(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
MNSOYCRJVLPDAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NN=C2N1CC3C2CN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![Tert-butyl 9,9-dioxo-2-oxa-9lambda6-thia-10,14-diazatricyclo[9.5.0.03,8]hexadeca-3,5,7-triene-14-carboxylate](/img/structure/B11815605.png)
![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)

![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)



![1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)



